![molecular formula C35H43N5O6S3 B2442268 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide CAS No. 391222-85-8](/img/structure/B2442268.png)
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C35H43N5O6S3 and its molecular weight is 725.94. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Probenecid and Uricosuric Activity
- Probenecid , a well-known uricosuric agent, is structurally related to 4-(Dipropylsulfamoyl)benzoic acid. It acts by inhibiting renal tubular reabsorption of uric acid, thereby increasing its excretion. This property makes it useful in the treatment of gout and hyperuricemia .
Extended Release Microbeads Formulation
- Researchers have explored the formulation of 4-(Dipropylsulfamoyl)benzoic acid into extended-release microbeads . These microbeads can provide sustained drug release, enhancing therapeutic efficacy and patient compliance. Such formulations find applications in controlled drug delivery systems .
Histone Deacetylase (HDAC) Inhibition
- The compound’s structure suggests potential as an HDAC inhibitor . HDAC inhibitors are a novel class of cytostatic agents with promising results in cancer treatment. By modulating histone acetylation, they influence gene expression and cell cycle regulation. Further research is needed to explore its specific HDAC inhibitory activity .
Mécanisme D'action
Target of Action
The compound, also known as 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide, is a novel dual-target fungicide . It primarily targets the synthesis of ergosterol and the function of guanine nucleotide transferase .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of ergosterol and the function of guanine nucleotide transferase . Ergosterol is a crucial component of fungal cell membranes, and its inhibition can lead to cell membrane disruption . Guanine nucleotide transferase is involved in protein synthesis, and its inhibition can disrupt protein production .
Biochemical Pathways
The affected pathways include the ergosterol biosynthesis pathway and the guanine nucleotide transferase pathway . The inhibition of these pathways leads to the disruption of the fungal cell membrane and protein synthesis, respectively . This results in the death of the fungal cells .
Result of Action
The result of the compound’s action is the death of the fungal cells . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungal cells, leading to their death .
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-[3-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6S3/c1-5-20-39(21-6-2)48(43,44)30-16-12-26(13-17-30)33(41)36-29-11-9-10-28(24-29)32-25-47-35(37-32)38-34(42)27-14-18-31(19-15-27)49(45,46)40(22-7-3)23-8-4/h9-19,24-25H,5-8,20-23H2,1-4H3,(H,36,41)(H,37,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOYQYDQHJXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.